molecular formula C13H8BrFN4O B2986173 N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2415453-98-2

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B2986173
CAS No.: 2415453-98-2
M. Wt: 335.136
InChI Key: GQAXKORJPHMHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide (CAS 2415453-98-2) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-b]pyridazine heterocyclic system, a privileged structure in the design of biologically active molecules. The imidazo[1,2-b]pyridazine core is recognized for its significant dipole moment and robust hydrogen-bonding capacity, which are crucial properties for facilitating target engagement and molecular recognition in biochemical assays . This specific derivative is identified in patent literature concerning imidazo[1,2-b]pyridazine-based compounds, highlighting its relevance in the development of novel therapeutic agents . The molecular structure, which includes a bromo-fluoro substituted aniline carboxamide, is designed to allow for extensive structure-activity relationship (SAR) explorations. Researchers can utilize this compound as a key synthetic intermediate or a core building block for constructing more complex molecules targeting various disease pathways. The presence of the 4-bromo-2-fluorophenyl group offers a handle for further functionalization via cross-coupling reactions, making it a versatile tool for chemical library synthesis. This product is provided for Research Use Only (RUO). It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's chemical hygiene plan.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrFN4O/c14-8-1-2-10(9(15)7-8)17-13(20)11-3-4-12-16-5-6-19(12)18-11/h1-7H,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAXKORJPHMHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)NC(=O)C2=NN3C=CN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization and functionalization steps. The reaction conditions often involve the use of catalysts such as iodine or other metal-free conditions to promote the formation of the imidazo[1,2-b]pyridazine core .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-b]pyridazine oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the signaling pathways involved in cell growth, differentiation, and apoptosis. This makes it a potential therapeutic agent for diseases characterized by dysregulated kinase activity, such as cancer .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The imidazo[1,2-b]pyridazine scaffold is highly modular, with variations in substituents significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituents (R-group) Molecular Weight Key Features
N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide 4-bromo-2-fluorophenyl Not explicitly given (estimated ~340-360) Bromo/fluoro for halogen bonding
N-(4-cyanophenyl)-N-methyl-3-[4-(trifluoromethyl)phenyl]imidazo[1,2-b]pyridazine-6-carboxamide 4-cyanophenyl, 4-trifluoromethylphenyl Not provided Polar cyano and lipophilic CF₃ groups
2-cyclopropyl-N-(4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide Cyclopropyl, 4-methylphenyl 292.33 Compact cyclopropyl, methyl for hydrophobicity
3-{4-[(3-Fluoropyridin-2-yl)amino]phenyl}-N-[trans-4-(pyrrolidin-1-yl)cyclohexyl]imidazo[1,2-b]pyridazin-6-amine 3-fluoropyridinyl, pyrrolidinyl cyclohexyl Not provided Basic pyrrolidine for solubility
Key Observations:
  • Halogen vs. Polar Groups: The bromo/fluoro combination in the target compound may improve binding specificity compared to non-halogenated analogs like the 4-methylphenyl derivative .
  • Steric Effects : The cyclopropyl group in reduces steric hindrance, possibly enabling better access to flat binding pockets compared to bulkier substituents.
Yield and Efficiency:
  • The target compound’s bromo substituent may require careful optimization to avoid side reactions during coupling, as seen in (37% yield for a related compound) .
  • In contrast, trifluoromethyl or cyano groups () might simplify purification due to distinct polarity profiles .

Biological Activity

N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.

Synthesis of this compound

The synthesis of this compound typically involves the coupling of a bromo-substituted phenyl group with an imidazo[1,2-b]pyridazine framework. Various methods such as Suzuki coupling and other metal-catalyzed reactions are employed to achieve this synthesis. The reaction conditions and yields can vary significantly based on the substituents on the phenyl ring and the reaction environment.

Antimicrobial Activity

Recent studies have indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant antimicrobial properties. For instance, a derivative similar to this compound was evaluated for its antimycobacterial activity against Mycobacterium tuberculosis. The compound demonstrated promising activity with Minimum Inhibitory Concentration (MIC) values comparable to standard antimycobacterial agents .

Inhibition of Monoamine Oxidase (MAO)

Another area of investigation is the inhibition of monoamine oxidase (MAO), particularly MAO-B. Compounds structurally related to this compound have shown competitive inhibition of MAO-B with IC50 values in the low micromolar range. For example, a related compound displayed an IC50 value of 0.013 µM for MAO-B inhibition, indicating high potency . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Anti-inflammatory Properties

Preliminary studies also suggest that derivatives of imidazo[1,2-b]pyridazine may exhibit anti-inflammatory effects. In vivo models have demonstrated that certain derivatives significantly reduce paw edema in rats, indicating potential for development as anti-inflammatory agents .

Table 1: Summary of Biological Activities

Activity TypeCompound StructureIC50/EffectivenessReference
AntimycobacterialThis compoundMIC comparable to standards
MAO-B InhibitionRelated derivativesIC50 = 0.013 µM
Anti-inflammatoryVarious derivativesSignificant reduction in edema

Case Study: Antimycobacterial Activity

In a study evaluating various imidazo[1,2-b]pyridazine derivatives for their antimycobacterial activity, this compound was among those that showed significant efficacy against Mycobacterium tuberculosis. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the phenyl ring enhance biological activity.

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-bromo-2-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide and related analogs?

The synthesis typically involves multi-step functionalization of the imidazo[1,2-b]pyridazine core. A common approach includes:

Core Formation : Cyclocondensation of pyridazine derivatives with α-haloketones or aldehydes under reflux conditions, often using polar solvents like DMF or acetonitrile .

Substituent Introduction : The 4-bromo-2-fluorophenyl group is introduced via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) using aryl boronic acids and Pd(PPh₃)₂Cl₂ as a catalyst .

Carboxamide Installation : Coupling the carboxylic acid derivative of the core with the amine group of 4-bromo-2-fluoroaniline using HATU or EDCI as coupling agents in DCM or DMF .
Key Optimization : Microwave-assisted synthesis (140°C, 40–120 min) improves reaction efficiency for imidazo[1,2-b]pyridazine intermediates .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positions, particularly distinguishing between imidazo[1,2-b]pyridazine isomers .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and halogen (Br, F) isotopic patterns.
  • HPLC-PDA : Assesses purity (>95% for in vitro studies), with retention time comparison against known standards .
  • X-ray Crystallography : Resolves structural ambiguities, especially for polymorphic forms or salt derivatives .

Q. What are the primary biological targets or pathways associated with this compound?

Imidazo[1,2-b]pyridazine derivatives are explored as kinase inhibitors. Specifically:

  • IRAK4 Inhibition : Structural analogs (e.g., IRAK4 inhibitors in EP 4374877) suggest potential anti-inflammatory applications for asthma .
  • Antimicrobial Activity : Similar compounds exhibit activity against fungal and bacterial strains via disruption of cell membrane integrity .
  • Tropomyosin Receptor Kinase (Trk) Targeting : Carboxamide derivatives act as PET radiotracer precursors for neurodegenerative disease imaging .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the pharmacokinetic profile of this compound?

Key Modifications :

  • Lipophilicity Adjustment : Replace the 4-bromo group with electron-withdrawing substituents (e.g., CF₃) to enhance metabolic stability .
  • Solubility Enhancement : Introduce polar groups (e.g., hydroxyl or morpholine) at the pyridazine N-1 position .
  • Bioisosteric Replacement : Substitute the fluorophenyl group with heteroaromatic rings (e.g., pyrazole) to improve target affinity .
    In Silico Tools : Molecular docking (e.g., AutoDock Vina) predicts binding modes to IRAK4 or Trk receptors, guiding rational design .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Dose-Response Reassessment : Conduct IC₅₀/EC₅₀ assays across multiple cell lines (e.g., HEK293, THP-1) to identify cell-type-specific effects .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to rule out polypharmacology .
  • Metabolite Analysis : LC-MS/MS identifies active metabolites that may contribute to discrepancies between in vitro and in vivo results .

Q. How can in vivo efficacy models be designed to evaluate this compound’s therapeutic potential?

  • Inflammation Models : Murine ovalbumin-induced asthma models assess IRAK4 inhibition efficacy via cytokine (IL-6, TNF-α) suppression .
  • Neurodegeneration Models : Trk-targeting analogs are tested in APP/PS1 mice for Aβ plaque reduction, monitored by PET imaging .
  • PK/PD Integration : Plasma half-life (t₁/₂) and brain penetration (Kp,uu) are quantified using LC-MS/MS and microdialysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.